molecular formula C17H16N4O2 B11030989 3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate

3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11030989
M. Wt: 308.33 g/mol
InChI Key: VKUIOVYFKMTLPE-UHFFFAOYSA-N
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Description

5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an ethyl group, and a phenyl group attached to a triazolium ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves the reaction of aniline with ethyl phenyl triazolium salts under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. The use of advanced technologies, such as automated reactors and in-line monitoring systems, allows for precise control over the reaction parameters and real-time analysis of the product.

Chemical Reactions Analysis

Types of Reactions

5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating or alkylating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from the reactions of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazolium derivatives.

Scientific Research Applications

5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-4-(phenylamino)-1H-1,2,3-triazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    3-Ethyl-5-(phenylamino)-1,2,4-triazole: Another triazole derivative with distinct properties and applications.

    1-Ethyl-3-phenyl-5-(phenylamino)-1H-1,2,3-triazole: Shares some structural similarities but differs in the positioning of functional groups, affecting its overall behavior.

The uniqueness of 5-(ANILINOCARBONYL)-1-ETHYL-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-ethyl-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C17H16N4O2/c1-2-20-15(16(22)18-13-9-5-3-6-10-13)17(23)21(19-20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H-,18,19,22,23)

InChI Key

VKUIOVYFKMTLPE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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